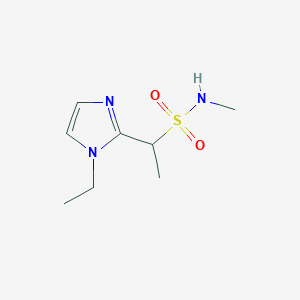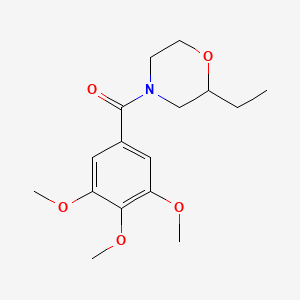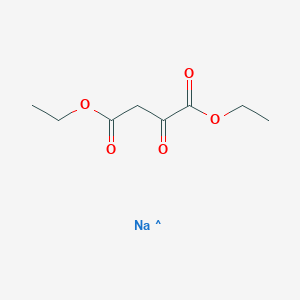
Diethyl 2-oxosuccinate,sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl oxalacetate sodium salt, also known as sodium diethyl oxaloacetate, is a chemical compound with the molecular formula C8H11NaO5 and a molecular weight of 210.16 g/mol . It is commonly used as a reagent in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl oxalacetate sodium salt is typically synthesized by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate . The reaction is carried out under controlled conditions to obtain a free-flowing sodium salt that is easily separable and purified . The reaction conditions involve maintaining a specific temperature range and using stoichiometric amounts of the reactants .
Industrial Production Methods
In industrial settings, the preparation of diethyl oxalacetate sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl oxalacetate sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.
Condensation Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
Addition Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.
Common Reagents and Conditions
Common reagents used in reactions with diethyl oxalacetate sodium salt include isatins, malononitrile, hydrazine hydrate, aldehydes, primary amines, and phenylazides . The reactions are typically carried out under mild to moderate conditions, often requiring specific solvents and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving diethyl oxalacetate sodium salt include spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives, 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, and 2-nitro-4-fluoro triazole diester .
Wissenschaftliche Forschungsanwendungen
Diethyl oxalacetate sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as an active pharmaceutical intermediate in the preparation of various drugs.
Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl oxalacetate sodium salt involves its role as a reagent in chemical reactions. It acts as a nucleophile or electrophile, depending on the reaction conditions, to facilitate the formation of new chemical bonds . The molecular targets and pathways involved in its reactions are specific to the type of reaction and the reactants used .
Vergleich Mit ähnlichen Verbindungen
Diethyl oxalacetate sodium salt can be compared with other similar compounds, such as:
Diethyl oxalacetate: Similar in structure but lacks the sodium ion.
Diethyl oxosuccinate sodium salt: Another sodium salt with similar reactivity.
Oxalacetic acid diethyl ester sodium salt: A closely related compound with similar applications.
The uniqueness of diethyl oxalacetate sodium salt lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various chemical syntheses .
Eigenschaften
Molekularformel |
C8H12NaO5 |
|---|---|
Molekulargewicht |
211.17 g/mol |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3; |
InChI-Schlüssel |
QOVPDFNTAORTRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C(=O)OCC.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



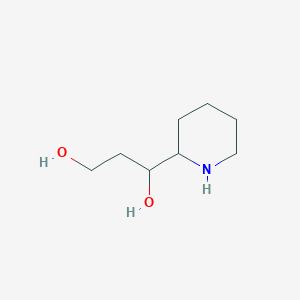

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
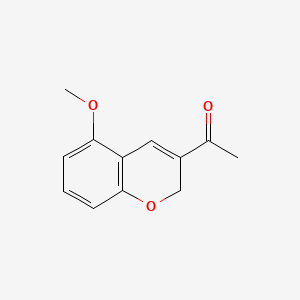



![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
